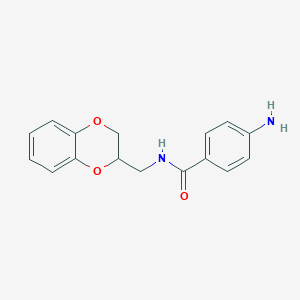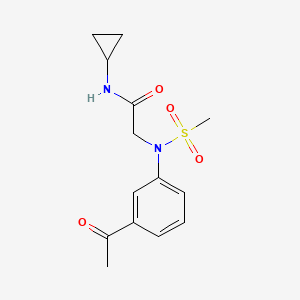![molecular formula C18H20FN3O3S B4175463 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4175463.png)
1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as Compound X, is a synthetic compound that has shown potential in various scientific research applications. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body that are involved in inflammation and pain. Specifically, this compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound X has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound X has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X in lab experiments is its relatively low toxicity. It has been shown to be well-tolerated in animal studies, even at high doses. Additionally, this compound X has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, one limitation of using this compound X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X. One potential area of study is the use of this compound X in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound X and to identify potential targets for the compound. Finally, future studies should investigate the potential use of this compound X in combination with other drugs for the treatment of pain and inflammation.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide X has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, this compound X has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-15-6-8-17(9-7-15)26(24,25)22-11-3-4-14(13-22)18(23)21-12-16-5-1-2-10-20-16/h1-2,5-10,14H,3-4,11-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQDLZUOZPQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(allyloxy)phenyl]-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B4175397.png)
![N-(2,5-dimethoxyphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide](/img/structure/B4175400.png)
amino]benzamide](/img/structure/B4175411.png)

![methyl 4-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate](/img/structure/B4175420.png)
![2-amino-4',4',6',8'-tetramethyl-2',5-dioxo-4'H,5H-spiro[pyrano[2,3-b]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4175426.png)
![1-sec-butyl-4-(4-ethoxyphenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4175433.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4175435.png)
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4175451.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4175455.png)
![N-{4-[({2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4175465.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4175473.png)
![methyl 4-[3-(cyclopentylamino)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4175478.png)
